![molecular formula C13H16ClNO4 B13936924 Methyl 5-[(tert-butoxycarbonyl)amino]-2-chlorobenzoate](/img/structure/B13936924.png)
Methyl 5-[(tert-butoxycarbonyl)amino]-2-chlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-[(tert-butoxycarbonyl)amino]-2-chlorobenzoate: is an organic compound that features a benzoate ester functional group, a tert-butoxycarbonyl (BOC) protected amine, and a chlorine substituent on the benzene ring. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-[(tert-butoxycarbonyl)amino]-2-chlorobenzoate typically involves the following steps:
Protection of the amine group: The amine group is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid.
Chlorination: The benzene ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions:
Substitution Reactions: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions with various nucleophiles.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide.
Major Products Formed:
Substitution: Various substituted benzoates depending on the nucleophile used.
Deprotection: The free amine derivative.
Hydrolysis: The corresponding carboxylic acid.
科学的研究の応用
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules . Biology : Utilized in the preparation of biologically active compounds and pharmaceuticals . Medicine : Employed in the synthesis of drug candidates and active pharmaceutical ingredients . Industry : Used in the production of specialty chemicals and materials .
作用機序
The mechanism of action for Methyl 5-[(tert-butoxycarbonyl)amino]-2-chlorobenzoate primarily involves its role as a protected intermediate in organic synthesis. The tert-butoxycarbonyl group protects the amine functionality during various synthetic steps and can be selectively removed under acidic conditions . The chlorine substituent can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring .
類似化合物との比較
Similar Compounds
- Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate .
- Methyl (S)-3-[(tert-butoxycarbonyl)amino]-5-oxopentanoate .
- Methyl 2-[(tert-butoxycarbonyl)amino]-3-mercaptopropanoate .
Uniqueness: : Methyl 5-[(tert-butoxycarbonyl)amino]-2-chlorobenzoate is unique due to the presence of both a tert-butoxycarbonyl-protected amine and a chlorine substituent on the benzene ring. This combination allows for selective reactions and functionalization, making it a versatile intermediate in organic synthesis .
特性
分子式 |
C13H16ClNO4 |
|---|---|
分子量 |
285.72 g/mol |
IUPAC名 |
methyl 2-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |
InChI |
InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(17)15-8-5-6-10(14)9(7-8)11(16)18-4/h5-7H,1-4H3,(H,15,17) |
InChIキー |
ADCUCFFJXCZVNJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



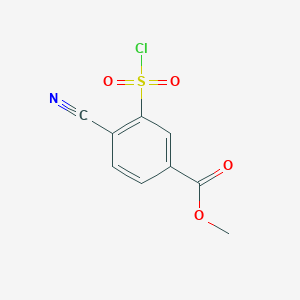
![1-[4-Amino-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one](/img/structure/B13936852.png)

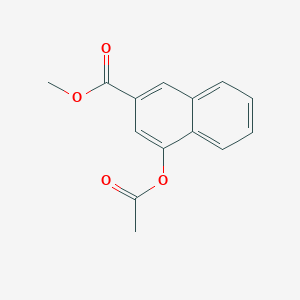
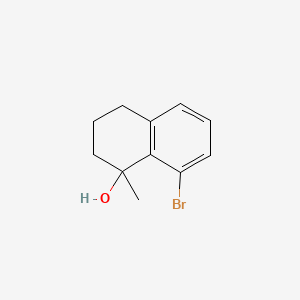
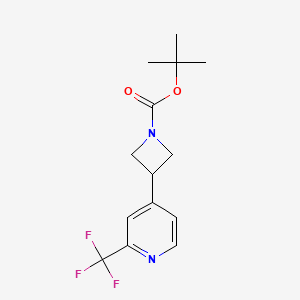

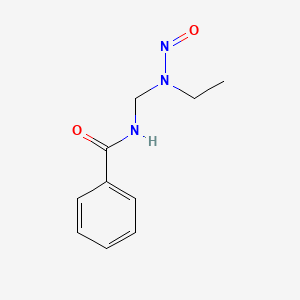
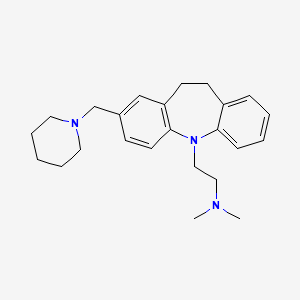
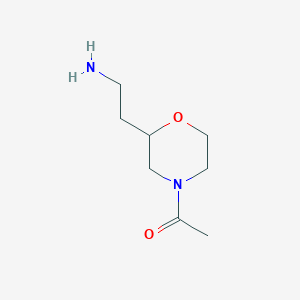
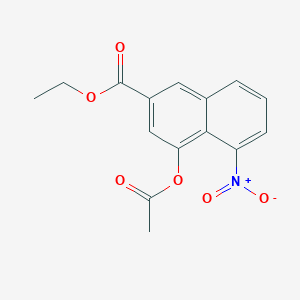
![8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B13936931.png)

